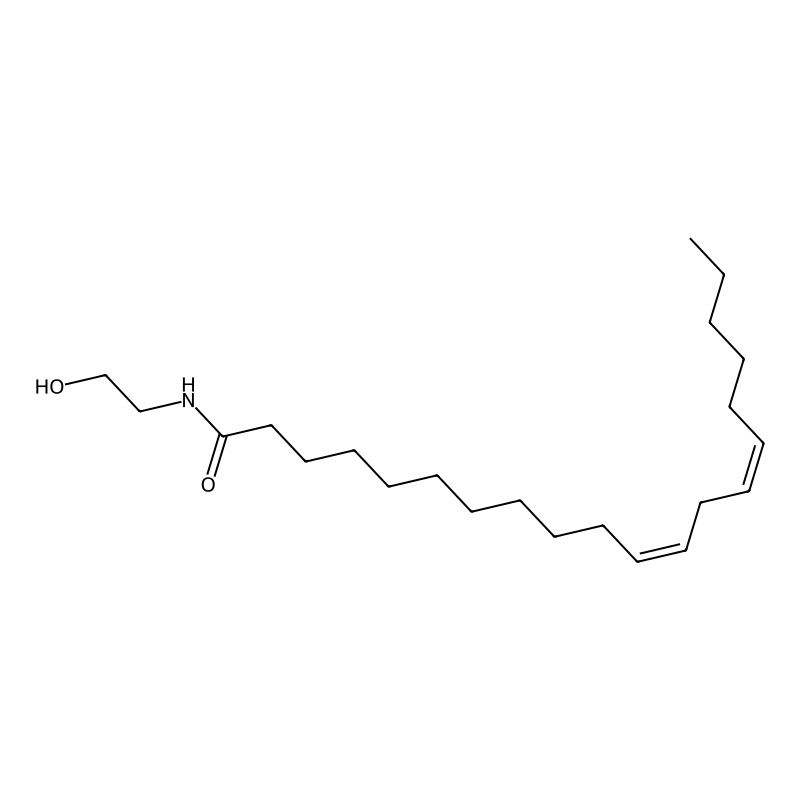

N-cis-11,14-eicosadienoyl ethanolamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N-cis-11,14-eicosadienoyl ethanolamine is a fatty amide formed through the condensation of (11Z,14Z)-eicosadienoic acid and ethanolamine. Its molecular formula is , and it features a long hydrocarbon chain with two cis double bonds located at the 11th and 14th positions. This compound is part of a class of lipids known for their involvement in various biological processes, particularly as signaling molecules in the endocannabinoid system.

The mechanism by which N-CEA exerts its anti-inflammatory effects is not fully understood. However, some studies suggest it might interact with receptors or enzymes involved in the inflammatory response, potentially dampening the production of inflammatory mediators like prostaglandins []. Further research is needed to clarify the precise mechanism.

Research on NCEE

Physiological roles

Studies are investigating the potential roles of NCEE in various physiological processes, including:

- Pain perception: Some research suggests that NCEE may play a role in pain modulation. [Source: National Institutes of Health (.gov) ]

- Inflammation: NCEE may have anti-inflammatory properties. [Source: National Institutes of Health (.gov) ]

- Learning and memory: Studies suggest that NCEE may be involved in regulating learning and memory. [Source: ScienceDirect ]

Therapeutic potential

Based on its potential physiological roles, NCEE is being explored for its therapeutic potential in various conditions, including:

- Neurological disorders: Some research suggests that NCEE may have potential benefits in conditions like Alzheimer's disease and Parkinson's disease. [Source: ScienceDirect ]

- Pain management: NCEE's potential role in pain modulation is being investigated for its use in pain management strategies. [Source: National Institutes of Health (.gov) ]

- Hydrolysis: This reaction involves the cleavage of the amide bond in the presence of water, resulting in the release of eicosadienoic acid and ethanolamine. The rate of hydrolysis can vary based on the conditions and enzymes present, with studies indicating that this compound is hydrolyzed at slower rates compared to other fatty amides like N-arachidonoyl ethanolamine .

- Substitution Reactions: Similar to other fatty amides, N-cis-11,14-eicosadienoyl ethanolamine can participate in substitution reactions, potentially leading to the formation of various derivatives. These derivatives may exhibit different biological activities or stability profiles.

N-cis-11,14-eicosadienoyl ethanolamine exhibits significant biological activities, particularly in relation to the endocannabinoid system. Some key aspects include:

- Endocannabinoid Activity: It is structurally similar to anandamide, which is known to bind to cannabinoid receptors and modulate various physiological processes such as pain sensation, mood regulation, and appetite control .

- Neuroprotective Effects: Research suggests that compounds like N-cis-11,14-eicosadienoyl ethanolamine may have neuroprotective properties, potentially influencing neuroinflammation and neurodegenerative diseases through their action on cannabinoid receptors .

The synthesis of N-cis-11,14-eicosadienoyl ethanolamine typically involves:

- Condensation Reaction: The primary method is the direct condensation of (11Z,14Z)-eicosadienoic acid with ethanolamine. This reaction can be catalyzed by acid or base conditions to facilitate the formation of the amide bond.

- Purification: Post-synthesis, purification methods such as chromatography may be employed to isolate the desired product from any unreacted starting materials or byproducts.

N-cis-11,14-eicosadienoyl ethanolamine has several applications:

- Pharmaceuticals: Due to its biological activity related to cannabinoid receptors, it may be explored for therapeutic applications in pain management, inflammation control, and neurological disorders .

- Nutraceuticals: Its potential health benefits could make it a candidate for inclusion in dietary supplements aimed at enhancing cognitive function or reducing inflammation.

Studies focusing on N-cis-11,14-eicosadienoyl ethanolamine have highlighted its interactions with various biological targets:

- Cannabinoid Receptors: Similar to anandamide, this compound interacts with cannabinoid receptors (CB1 and CB2), influencing neurotransmitter release and neuronal excitability .

- Enzymatic Hydrolysis: The compound's resistance to hydrolysis by specific enzymes indicates its potential stability in biological systems compared to other similar compounds .

Several compounds share structural similarities with N-cis-11,14-eicosadienoyl ethanolamine. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Anandamide | Contains a single cis double bond | Strong affinity for cannabinoid receptors |

| N-arachidonoyl ethanolamine | Contains a single cis double bond | Well-studied endocannabinoid with diverse effects |

| N-palmitoyl ethanolamine | Saturated fatty acid chain | Exhibits different biological activities due to saturation |

| 11,14-Eicosatrienoic acid | Contains three double bonds | Known for distinct anti-inflammatory properties |

N-cis-11,14-eicosadienoyl ethanolamine is unique due to its specific configuration of double bonds and its role as a signaling lipid that may provide distinct pharmacological benefits compared to its analogs. Its slower hydrolysis rate also suggests potential advantages in therapeutic applications where prolonged activity is desired.

N-cis-11,14-eicosadienoyl ethanolamine undergoes hydrolytic degradation through two primary enzymatic pathways, each operating under distinct cellular conditions and exhibiting different substrate specificities [1] [2] [3]. Fatty Acid Amide Hydrolase represents the principal degradative enzyme for this compound, functioning as an integral membrane protein of approximately 63 kilodaltons localized to the endoplasmic reticulum [1] [4]. The enzyme operates optimally at physiological pH conditions (7.4-8.0) and employs an unusual serine-serine-lysine catalytic triad consisting of Ser241, Ser217, and Lys142 [1] [4]. This unique catalytic mechanism distinguishes Fatty Acid Amide Hydrolase from conventional serine hydrolases, enabling it to hydrolyze both amides and esters at equivalent rates [1].

The enzyme exhibits broad substrate specificity with a preference for polyunsaturated N-acylethanolamines, though kinetic studies demonstrate that N-cis-11,14-eicosadienoyl ethanolamine is hydrolyzed at markedly slower rates compared to the prototypical substrate anandamide [5] [6]. Structural analysis reveals that Fatty Acid Amide Hydrolase possesses multiple channels providing simultaneous access to membrane and cytosolic compartments, with an acyl chain-binding channel occupied by substrates and a cytoplasmic port allowing product exit [1]. The hydrolysis reaction produces arachidonic acid and ethanolamine as metabolic products, neither of which activates cannabinoid receptors [1].

N-Acylethanolamine Acid Amidase functions as a complementary degradative pathway, representing a 31-kilodalton cysteine hydrolase belonging to the N-terminal nucleophile family of enzymes [2] [3]. This enzyme localizes primarily to lysosomes and requires acidic conditions for optimal activity, with complete inactivation occurring at pH 8 [2] [7]. The catalytic mechanism involves a cysteine nucleophile (Cys126 in humans, Cys131 in mice) that functions both as the site of auto-proteolytic activation and as the catalytic residue responsible for substrate hydrolysis [2] [3]. Unlike Fatty Acid Amide Hydrolase, N-Acylethanolamine Acid Amidase demonstrates preferential hydrolysis of saturated and monounsaturated fatty acid ethanolamides, with reduced activity toward polyunsaturated substrates such as N-cis-11,14-eicosadienoyl ethanolamine [3].

Kinetic characterization reveals that N-Acylethanolamine Acid Amidase exhibits a Km value of approximately 19.8 μM for similar polyunsaturated substrates, indicating moderate substrate affinity [2]. The enzyme undergoes activation through auto-proteolysis at acidic pH, generating a catalytically competent form through cleavage at the cysteine residue [3] [8]. Mechanistic studies demonstrate that the reaction proceeds through formation of a thioester intermediate between the catalytic cysteine and the substrate, followed by hydrolysis to regenerate the active enzyme [2] [8].

Localization in Cellular Compartments: Lipid Droplets and Lysosomes

The cellular distribution of N-cis-11,14-eicosadienoyl ethanolamine reflects its dual roles in lipid storage and metabolic degradation, with distinct localization patterns determining specific metabolic fates [9] [10]. Lipid droplets serve as primary storage compartments for this compound, where it becomes incorporated into the neutral lipid core surrounded by a phospholipid monolayer [9] [10]. The droplet surface contains specialized proteins including perilipins in animals and oleosins in plants, which provide physical stability and regulate access to stored lipids [9]. These surface proteins create a barrier to adventitious lipolysis while facilitating controlled mobilization under appropriate physiological conditions [9].

The assembly of lipid droplets containing N-cis-11,14-eicosadienoyl ethanolamine follows a sequential process beginning with lens formation in the endoplasmic reticulum [9]. Terminal enzymes in neutral lipid synthesis deposit newly generated molecules among the acyl chains of the lipid bilayer, where they coalesce to form discrete lenses as their concentration increases [9]. This process reflects the energetically favorable interaction between neutral lipid molecules compared to their interaction with phospholipid acyl chains [9]. Specialized proteins such as seipin control droplet composition and spatial distribution, with particular relevance for compounds like N-cis-11,14-eicosadienoyl ethanolamine that may accumulate in specific droplet subpopulations [9].

Lysosomal compartments represent the primary site for N-Acylethanolamine Acid Amidase-mediated degradation of N-cis-11,14-eicosadienoyl ethanolamine [3] [11]. The acidic environment within lysosomes (pH approximately 4.5) provides optimal conditions for enzyme activation and catalytic activity [3]. Lysosomal localization enables segregation of degradative processes from the neutral pH environment of the cytoplasm, where N-Acylethanolamine Acid Amidase remains inactive [7]. This compartmentalization ensures that hydrolysis occurs only under specific cellular conditions, providing regulatory control over compound degradation [3].

Transport between cellular compartments involves multiple mechanisms that determine the metabolic fate of N-cis-11,14-eicosadienoyl ethanolamine [12]. The compound undergoes facilitated diffusion across membranes, potentially involving protein transporters similar to those described for related endocannabinoids [12]. Intracellular trafficking may utilize fatty acid-binding proteins or heat shock proteins as carriers, facilitating movement between storage sites in lipid droplets and degradative compartments in lysosomes [13]. The spatial organization of these compartments within cells influences the kinetics of compound mobilization and degradation, with proximity to endoplasmic reticulum sites of Fatty Acid Amide Hydrolase activity affecting the balance between different metabolic pathways [9].

Oxidation and Epoxidation: Metabolic Derivatives and Bioactive Products

N-cis-11,14-eicosadienoyl ethanolamine undergoes extensive oxidative metabolism through multiple enzymatic pathways, generating diverse bioactive derivatives with distinct pharmacological properties [14] [15] [16]. Cytochrome P450 epoxygenases represent the primary oxidative pathway, with specific isoforms including CYP2C, CYP2J, CYP3A4, and CYP4F2 catalyzing the formation of epoxy-eicosadienoyl ethanolamine derivatives [14] [17]. These enzymes utilize a iron-oxygen double bond intermediate to abstract hydrogen atoms from the substrate, followed by oxygen rebound to insert oxygen atoms into specific positions along the fatty acid chain [14] [18]. The resulting epoxides retain the ethanolamine head group while incorporating oxygen-containing functional groups that dramatically alter their biological activity [14].

The major epoxygenase products include 5,6-epoxy-eicosadienoyl ethanolamine and 11,12-epoxy-eicosadienoyl ethanolamine, which exhibit anti-inflammatory and vasodilatory properties similar to those observed with arachidonic acid-derived epoxyeicosatrienoic acids [14]. These epoxide metabolites undergo further metabolism through soluble epoxide hydrolase, which catalyzes the addition of water to produce corresponding dihydrodiol derivatives [14]. The epoxide hydrolase reaction represents a key inactivation pathway, as the resulting diols typically exhibit reduced biological activity compared to their epoxide precursors [14].

Lipoxygenase-mediated oxidation provides an alternative pathway for N-cis-11,14-eicosadienoyl ethanolamine metabolism, with 5-lipoxygenase, 12-lipoxygenase, and 15-lipoxygenase catalyzing the formation of hydroperoxy derivatives [19] [20] [21]. These enzymes introduce oxygen at specific carbon positions, generating compounds such as 9-hydroperoxy-eicosadienoyl ethanolamine and 13-hydroperoxy-eicosadienoyl ethanolamine [19] [20]. The lipoxygenase products exhibit diverse biological activities, with some derivatives demonstrating pro-inflammatory effects while others show anti-inflammatory properties [20]. Notably, certain lipoxygenase metabolites interact with abscisic acid signaling pathways in plants, suggesting evolutionary conservation of these oxidative mechanisms across kingdoms [20].

Cyclooxygenase-2 represents a third major oxidative pathway, catalyzing the formation of prostaglandin-ethanolamide conjugates from N-cis-11,14-eicosadienoyl ethanolamine [14] [16]. These prostamide-like compounds retain the ethanolamine head group while incorporating prostaglandin structural features, creating hybrid molecules with unique receptor binding profiles [14]. The cyclooxygenase products may interact with specialized prostaglandin receptors or novel prostamide receptors, mediating effects distinct from those of conventional prostaglandins [14].

Additional cytochrome P450-mediated hydroxylation reactions generate hydroxylated metabolites of N-cis-11,14-eicosadienoyl ethanolamine at various positions along the fatty acid chain [14] [17]. These hydroxylated derivatives exhibit enhanced water solubility compared to the parent compound, facilitating their excretion through phase II conjugation reactions including glucuronidation [14]. The hydroxylation reactions may occur at terminal methyl groups (omega-hydroxylation) or at internal carbon atoms, generating regioisomeric products with potentially different biological activities [17].

Interactions with Endocannabinoid System Enzymes

N-cis-11,14-eicosadienoyl ethanolamine interacts with multiple components of the endocannabinoid system, though with generally lower affinity compared to the prototypical endocannabinoid anandamide [22] [23]. The compound exhibits weak binding to cannabinoid receptor 1, the primary central nervous system cannabinoid receptor responsible for psychoactive effects of cannabis [22] [23]. Kinetic studies demonstrate that while N-cis-11,14-eicosadienoyl ethanolamine can activate cannabinoid receptor 1, it does so with significantly reduced potency compared to anandamide, requiring higher concentrations to achieve similar receptor activation . This reduced affinity likely reflects structural differences in the fatty acid chain, as the 11,14-eicosadienoic acid moiety lacks the 5,8-double bonds present in arachidonic acid that appear critical for optimal receptor binding [22].

Cannabinoid receptor 2 interactions are even more limited, with N-cis-11,14-eicosadienoyl ethanolamine showing weak or negligible binding to this peripheral cannabinoid receptor [22] [23]. This selectivity pattern differs from anandamide, which exhibits measurable activity at both receptor subtypes, suggesting that the structural modifications in N-cis-11,14-eicosadienoyl ethanolamine preferentially affect cannabinoid receptor 2 binding [23]. The reduced cannabinoid receptor activity indicates that this compound likely exerts its biological effects through alternative receptor systems rather than classical endocannabinoid signaling pathways .

Fatty Acid Amide Hydrolase represents the primary endocannabinoid system enzyme responsible for N-cis-11,14-eicosadienoyl ethanolamine metabolism [1] [25]. The enzyme exhibits allosteric properties, with kinetic analysis revealing a Hill coefficient of approximately 1.6 for substrate hydrolysis, indicating cooperative binding between the two subunits of the homodimeric enzyme [25]. Inhibition studies demonstrate that occupation of only one active site is sufficient to completely block catalysis, suggesting complex inter-subunit communication that affects substrate processing [25]. The enzyme shows moderate activity toward N-cis-11,14-eicosadienoyl ethanolamine, with a Km value of approximately 70 μM and reduced Vmax compared to anandamide [1] [5].

Monoacylglycerol Lipase, the primary degradative enzyme for 2-arachidonoylglycerol, shows limited activity toward N-cis-11,14-eicosadienoyl ethanolamine [12] [26]. This enzyme preferentially hydrolyzes 2-acylglycerols rather than N-acylethanolamines, though some cross-reactivity occurs at high substrate concentrations [12]. The interaction between N-cis-11,14-eicosadienoyl ethanolamine and monoacylglycerol lipase may represent a minor metabolic pathway under specific physiological conditions [26].

Transient Receptor Potential Vanilloid 1 channels show indirect interactions with N-cis-11,14-eicosadienoyl ethanolamine through cross-talk with anandamide signaling pathways [26]. Studies demonstrate that anandamide activation of Transient Receptor Potential Vanilloid 1 can influence the metabolism of related N-acylethanolamines including N-cis-11,14-eicosadienoyl ethanolamine through glutathione-dependent mechanisms [26]. This interaction suggests that the compound may be affected by endovanilloid signaling even if it does not directly activate these channels [26].

XLogP3

Wikipedia

Use Classification

Explore Compound Types